molecular formula C17H19ClN4O4S B10963294 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide

Cat. No.: B10963294
M. Wt: 410.9 g/mol
InChI Key: CHTNHWGXASRORI-UHFFFAOYSA-N
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Description

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide typically involves multiple stepsThe final steps involve the coupling of the benzothiophene derivative with N-propylpiperazine-1-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro and chloro groups, along with the benzothiophene core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19ClN4O4S

Molecular Weight

410.9 g/mol

IUPAC Name

4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C17H19ClN4O4S/c1-2-5-19-17(24)21-8-6-20(7-9-21)16(23)15-14(18)12-4-3-11(22(25)26)10-13(12)27-15/h3-4,10H,2,5-9H2,1H3,(H,19,24)

InChI Key

CHTNHWGXASRORI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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